Cas no 1806349-22-3 (1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene)
1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene Chemical and Physical Properties
Names and Identifiers
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- 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene
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- Inchi: 1S/C8H3Br2F5OS/c9-3-1-4(10)6(16-7(11)12)5(2-3)17-8(13,14)15/h1-2,7H
- InChI Key: RFXDMBFNEAHTOS-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(=C1OC(F)F)SC(F)(F)F)Br
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 253
- Topological Polar Surface Area: 34.5
1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013017092-250mg |
1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene |
1806349-22-3 | 97% | 250mg |
470.40 USD | 2021-06-25 | |
| Alichem | A013017092-500mg |
1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene |
1806349-22-3 | 97% | 500mg |
839.45 USD | 2021-06-25 | |
| Alichem | A013017092-1g |
1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene |
1806349-22-3 | 97% | 1g |
1,534.70 USD | 2021-06-25 |
1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene
Comprehensive Overview of 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene (CAS No. 1806349-22-3)
1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene (CAS No. 1806349-22-3) is a highly specialized aromatic compound that has garnered significant attention in the fields of organic synthesis and material science. This compound features a unique combination of bromine, difluoromethoxy, and trifluoromethylthio functional groups, making it a versatile intermediate for advanced chemical applications. Researchers and industry professionals are increasingly interested in its potential due to its electron-withdrawing properties and stability under various reaction conditions.
The molecular structure of 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene is characterized by its halogenated benzene core, which enhances its reactivity in cross-coupling reactions. This property is particularly valuable in pharmaceutical and agrochemical research, where precision in molecular design is critical. The presence of fluorine and bromine atoms also contributes to its lipophilicity, a key factor in drug development and material engineering.
In recent years, the demand for fluorinated compounds has surged, driven by their applications in high-performance materials and electronic components. 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene aligns with this trend, as its fluorine-rich structure offers thermal stability and resistance to degradation. These attributes make it a candidate for use in liquid crystals, OLEDs, and other advanced technologies.
Another area of interest is the compound's role in catalysis and ligand design. The trifluoromethylthio group, in particular, is known for its ability to modulate electronic effects in metal-organic frameworks (MOFs) and other catalytic systems. This has led to exploratory studies on its use in green chemistry and sustainable synthesis, topics that resonate strongly with today's environmentally conscious researchers.
From a synthetic perspective, the preparation of 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene involves multi-step processes that highlight modern organic chemistry techniques. Key steps often include electrophilic aromatic substitution and nucleophilic displacement, which are optimized for yield and purity. These methodologies are frequently discussed in academic forums and industry publications, reflecting the compound's relevance in contemporary research.
Safety and handling of 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene follow standard laboratory protocols for halogenated aromatics. While it is not classified as a hazardous material under most regulatory frameworks, proper ventilation and personal protective equipment (PPE) are recommended during its use. This aligns with broader industry trends toward responsible chemical management and workplace safety.
In summary, 1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene (CAS No. 1806349-22-3) represents a cutting-edge compound with multifaceted applications. Its structural features and functional groups position it as a valuable tool in drug discovery, material science, and catalysis. As research into fluorinated and brominated compounds continues to expand, this compound is poised to play a pivotal role in innovation across multiple scientific disciplines.
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